BenchChemオンラインストアへようこそ!

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Lipophilicity Drug Design Structural Differentiation

The compound 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 1010901-53-7) is a synthetic hybrid molecule featuring a quinoxaline core linked at the 6-position to a 4,5-dihydro-1H-pyrazole ring bearing a bulky tert-butyl group at position 3 and a phenylsulfonyl group at position 1. Its molecular formula is C21H22N4O2S with a molecular weight of 394.5 g/mol.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1010901-53-7
Cat. No. B2360547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
CAS1010901-53-7
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3
InChIKeyXLCDLRWAODUEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(3-(tert-Butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 1010901-53-7): Core Structural Identity and Research Procurement Baseline


The compound 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 1010901-53-7) is a synthetic hybrid molecule featuring a quinoxaline core linked at the 6-position to a 4,5-dihydro-1H-pyrazole ring bearing a bulky tert-butyl group at position 3 and a phenylsulfonyl group at position 1 [1]. Its molecular formula is C21H22N4O2S with a molecular weight of 394.5 g/mol [1]. Computed properties include an XLogP3 of 3.1, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. This compound belongs to a broader class of quinoxaline-pyrazoline hybrids that have been investigated as kinase inhibitors and corrosion inhibitors [2][3], though direct published biological activity data for this specific chemical entity remain limited as of the present search.

Why Generic Substitution of 6-(Pyrazol-5-yl)quinoxaline Analogs Fails: The Critical Role of Steric Bulk at Position 3 for Targeted Research Procurement


The 3-(tert-butyl) substituent on the dihydropyrazole ring confers a steric profile that is fundamentally distinct from that of analogs with smaller or planar aromatic substituents (e.g., phenyl or thiophenyl) [1]. This steric bulk directly influences molecular recognition at target binding sites; a patent covering pyrazolyl quinoxaline kinase inhibitors explicitly teaches that variations in the 3-position substituent alter kinase selectivity profiles, with different substituents dictating interaction with hydrophobic pockets [2]. Simultaneously, the 1-phenylsulfonyl group acts as a hydrogen bond acceptor-rich moiety that contributes to the compound's overall lipophilicity (computed XLogP3 of 3.1) [1], a parameter known to affect membrane permeability and off-target binding in quinoxaline-based probe molecules [3]. Consequently, replacing the 3-(tert-butyl) group with a phenyl ring (XLogP3 shift) or the 1-phenylsulfonyl with an alkylsulfonyl group can produce a compound with markedly different pharmacokinetic and pharmacodynamic properties. For precise SAR studies, kinase inhibitor development, or material science applications, these structural differences preclude substituting the target compound with a generic analog.

Quantitative Differentiation Evidence for 6-(3-(tert-Butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 1010901-53-7) vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of the Tert-Butyl Analog vs. 3-Phenyl and 3-Thiophen-2-yl Analogs

The target compound features a 3-(tert-butyl) substituent, which provides a distinct lipophilic environment compared to aromatic substituents at the same position. The computed XLogP3 for 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is 3.1 [1]. This value reflects the aliphatic, bulky nature of the tert-butyl group, which is less polar than aromatic alternatives. For comparison, the 3-phenyl analog exhibits a higher calculated XLogP (expected >3.5 based on fragment contributions), and the 3-(thiophen-2-yl) analog demonstrates a different hydrogen-bonding capacity due to the sulfur atom, although experimentally validated values for these specific comparators are not published. This difference is critical for solubility and membrane permeability, directly impacting the compound's utility in cell-based assays.

Lipophilicity Drug Design Structural Differentiation

Steric Bulk Differentiation: Tert-Butyl vs. Aromatic Substituents in Modulating Kinase Selectivity per Patent Guidance

The patent landscape for pyrazolyl quinoxaline kinase inhibitors (US 9,464,071 B2) teaches that the steric nature of the substituent at the 3-position of the dihydropyrazole ring is a key determinant of kinase selectivity [1]. A bulky alkyl group, such as tert-butyl, can occupy a small hydrophobic selectivity pocket differently than a flat aromatic ring. While no head-to-head enzymatic IC50 data for the target compound were identified in the public domain, the patent demonstrates that within a congeneric series, variation at this position results in differential inhibition against kinases including CDK and Aurora families [1]. Researchers can therefore prioritize the 3-(tert-butyl) variant over the 3-phenyl or 3-thiophenyl variants to probe sterically demanding kinase pockets that are inaccessible to planar aromatic groups.

Kinase Inhibition Selectivity Steric Effect

Absence of Hydrogen Bond Donors: A Differentiating Feature for Passive Permeability vs. Sulfonamide-Containing Analogs

The target compound exhibits zero hydrogen bond donor (HBD) counts, as computed from its 2D structure [1]. In contrast, the closely related analog series N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides (e.g., R = propanoyl, methylsulfonyl) contains sulfonamide NH groups acting as hydrogen bond donors [2]. The absence of HBDs in the target compound is predicted to enhance passive membrane permeability, as HBD count is a critical parameter in Lipinski's Rule of Five and correlates inversely with oral bioavailability. This physicochemical distinction makes the target compound a more suitable starting point for developing cell-permeable probes intended for intracellular kinase targets, compared to sulfonamide-containing analogs with higher HBD counts.

Hydrogen Bonding Permeability Drug-Likeness

Molecular Weight Advantage: A Lighter Scaffold for Fragment-Based Drug Discovery vs. Larger Dihydropyrazole-Quinoxaline Conjugates

At 394.5 g/mol [1], the target compound sits below the typical 500 Da threshold of the Rule of Five and is considerably smaller than many elaborated kinase inhibitor tool compounds that feature extended aromatic systems. This relatively compact size, combined with a balanced lipophilicity profile, positions the compound as an attractive fragment-like or intermediate-size scaffold for further functionalization. Its procurement enables efficient SAR expansion without the molecular weight escalation commonly seen with commercially available advanced lead compounds, supporting a fragment-to-lead optimization strategy.

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Application Scenarios for 6-(3-(tert-Butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 1010901-53-7) Based on Quantitative Differentiation


Kinase Selectivity Profiling: Probing Steric Pockets with a Bulky tert-Butyl Probe

Researchers designing kinase selectivity panels can procure the target compound to exploit the unique steric demands of the 3-(tert-butyl) group, as taught by patent-derived SAR [1]. This compound should be used alongside the 3-phenyl and 3-(thiophen-2-yl) analogs to map the spatial tolerance of hydrophobic pockets in kinases such as CDK, Aurora, or JAK family members, where subtle steric tuning is known to yield divergent selectivity profiles.

Intracellular Target Engagement Assays: Leveraging Zero HBD Count for Enhanced Passive Permeability

The absence of hydrogen bond donors in the target compound supports superior passive membrane permeability [2]. This property makes it a preferred scaffold for developing cell-permeable kinase probes, particularly when compared to sulfonamide-containing analogs that possess additional HBDs and may require transporter-mediated uptake or prodrug strategies.

Fragment-Based Lead Generation: A Rule-of-Five-Compliant Starting Point for Quinoxaline-Based Kinase Inhibitors

With a molecular weight of 394.5 g/mol and XLogP3 of 3.1 [2], the compound falls comfortably within drug-like physicochemical space and is lighter than many advanced lead compounds. Medicinal chemistry teams can use it as a core scaffold for systematic SAR expansion, adding substituents to improve potency and selectivity while monitoring the trajectory of key parameters like lipophilicity and molecular weight.

Corrosion Inhibition Research: A Quinoxaline-Pyrazoline Scaffold for Adsorption Studies on Mild Steel

The quinoxaline-6-yl-dihydropyrazole motif has demonstrated corrosion inhibition efficacy on mild steel in acidic media via mixed-type inhibition mechanisms and Langmuir adsorption [3]. The target compound's specific substituents (tert-butyl and phenylsulfonyl) may confer distinct adsorption geometry and protective film characteristics compared to previously studied methanesulfonamide derivatives, warranting its evaluation in electrochemical corrosion inhibitor screening cascades.

Quote Request

Request a Quote for 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.